molecular formula C11H13N3O3 B1599817 tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate CAS No. 1027159-01-8

tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

Cat. No. B1599817
M. Wt: 235.24 g/mol
InChI Key: OYIYQMHHTPPHAT-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazopyridines can be synthesized using various methods. One of the methods involves the cyclization to the imidazo[4,5-b]pyridine ring system by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . Another approach involves a photocatalytic method for C(sp2)−C(sp2) cross-coupling reaction via a photo redox mechanism .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity . The structure of a similar compound, 2-tert-butyl-1H-imidazo[4,5-b]pyridine, has been determined to be orthorhombic with specific dimensions .


Chemical Reactions Analysis

Imidazopyridines have been found to exhibit various chemical reactions. For instance, they have been used as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .

Scientific Research Applications

Synthesis Methods

Crystal Structure and Properties

Research on the crystal structure and properties of derivatives has provided insights into the molecular arrangement and vibrational properties. A study on N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide revealed its crystal structure and demonstrated the significance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing the compound (Chen et al., 2021).

Catalytic Activities

Imidazo[4,5-b]pyridine derivatives have been utilized in catalysis. For instance, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes showed catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009). Another study focused on the metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols, highlighting a novel approach to synthesizing multisubstituted imidazopyridine derivatives (Jin et al., 2019).

Novel Synthetic Routes

Innovative synthetic routes have been explored to create imidazo[4,5-b]pyridine scaffolds and derivatives. An efficient protocol for synthesizing novel 2-aryl-imidazo[1,2-a]pyridines via a one-pot reaction involving iodine-catalyzed three-component coupling offers a clean methodology with high atom-economy and yield (Puttaraju & Shivashankar, 2013).

Future Directions

Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . They continue to be the subject of extensive research, with new preparative methods for their synthesis being described in recent years . The discovery of their bioactivity as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs has divulged their medicinal potential .

properties

IUPAC Name

tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(13-9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYQMHHTPPHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433812
Record name tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

CAS RN

1027159-01-8
Record name tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
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tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

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